![molecular formula C18H23N7OS B14875282 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-methylphenyl)propan-1-one](/img/structure/B14875282.png)
2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(p-tolyl)propan-1-one is a synthetic organic compound that belongs to the class of triazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(p-tolyl)propan-1-one typically involves the following steps:
Formation of the triazolotriazine core: This can be achieved by reacting appropriate precursors such as 3-amino-1,2,4-triazole with cyanuric chloride under controlled conditions.
Introduction of ethylamino groups: The bis(ethylamino) groups can be introduced through nucleophilic substitution reactions using ethylamine.
Thioether formation: The thiol group can be introduced by reacting the triazolotriazine intermediate with a suitable thiol reagent.
Attachment of the p-tolyl group: The final step involves the coupling of the p-tolyl group to the propanone moiety through a suitable coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino groups or the sulfur atom.
Reduction: Reduction reactions may target the triazolotriazine core or the carbonyl group in the propanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolotriazine ring or the p-tolyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Medicine
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Cancer Research: Potential use in cancer research due to its unique chemical structure.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Applications in the synthesis of new polymers with desired properties.
Mechanism of Action
The mechanism of action of 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(p-tolyl)propan-1-one would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((5,7-diamino-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(p-tolyl)propan-1-one
- 2-((5,7-bis(methylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(p-tolyl)propan-1-one
Uniqueness
The presence of bis(ethylamino) groups in 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(p-tolyl)propan-1-one may confer unique properties such as increased solubility, enhanced biological activity, or specific binding interactions compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H23N7OS |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C18H23N7OS/c1-5-19-15-21-16(20-6-2)25-17(22-15)23-24-18(25)27-12(4)14(26)13-9-7-11(3)8-10-13/h7-10,12H,5-6H2,1-4H3,(H2,19,20,21,22,23) |
InChI Key |
DSCLKBVAIGHLDX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SC(C)C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


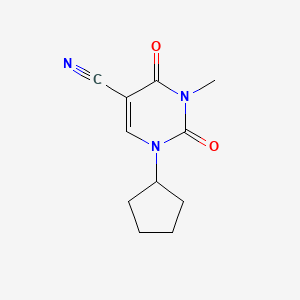

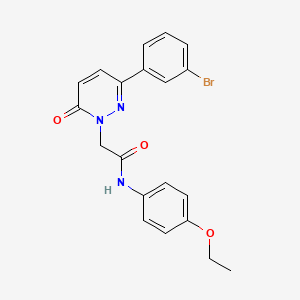

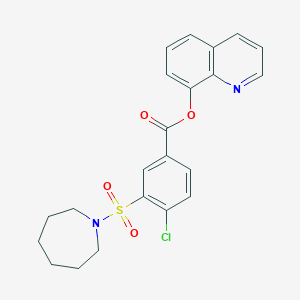
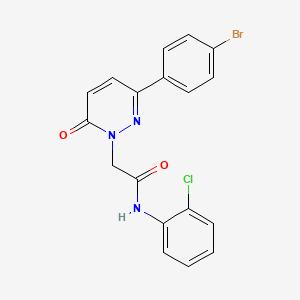
![methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate](/img/structure/B14875245.png)
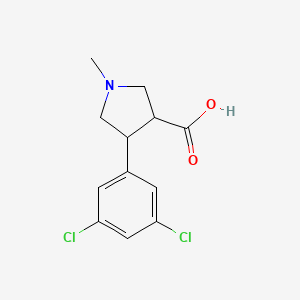
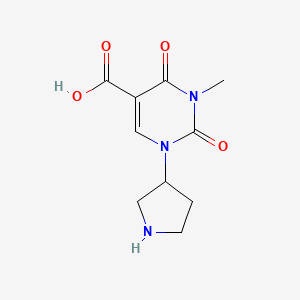
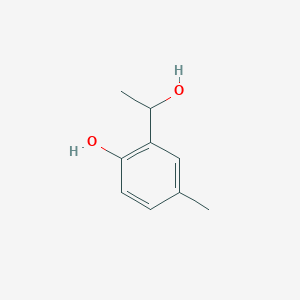
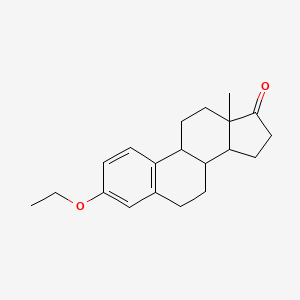
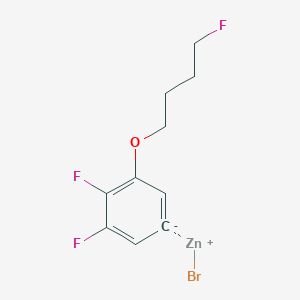
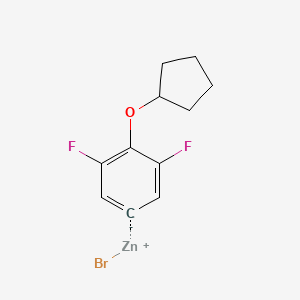
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanol](/img/structure/B14875299.png)
